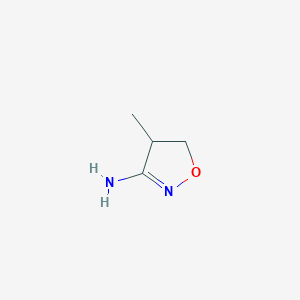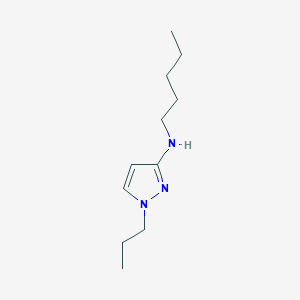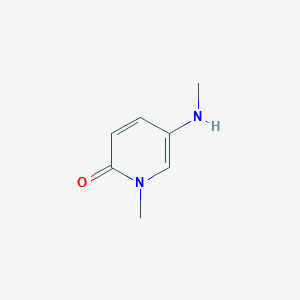![molecular formula C5H13ClN2O2 B11733728 3-[(2-Aminoethyl)amino]propanoic acid hydrochloride](/img/structure/B11733728.png)
3-[(2-Aminoethyl)amino]propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Aminoethyl)amino]propanoic acid hydrochloride is a chemical compound that features both amino and carboxylic acid functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminoethyl)amino]propanoic acid hydrochloride typically involves the reaction of 3-chloropropanoic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity, and the final product is purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Aminoethyl)amino]propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
3-[(2-Aminoethyl)amino]propanoic acid hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block in organic synthesis.
Biology: In the study of enzyme-substrate interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 3-[(2-Aminoethyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(2-Aminoethyl)amino]propanoic acid
- 3-[(2-Hydroxyethyl)amino]propanoic acid
- 3-[(2-Chloroethyl)amino]propanoic acid
Uniqueness
3-[(2-Aminoethyl)amino]propanoic acid hydrochloride is unique due to its specific combination of amino and carboxylic acid functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in various scientific research applications.
Eigenschaften
Molekularformel |
C5H13ClN2O2 |
|---|---|
Molekulargewicht |
168.62 g/mol |
IUPAC-Name |
3-(2-aminoethylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-2-4-7-3-1-5(8)9;/h7H,1-4,6H2,(H,8,9);1H |
InChI-Schlüssel |
HRKGWYNVORCNIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCN)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride](/img/structure/B11733652.png)


![N,N-dimethyl-4-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]aniline](/img/structure/B11733671.png)

![(3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733676.png)
![3-[4-(cyclopropylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B11733691.png)

![({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)(methyl)amine hydrochloride](/img/structure/B11733702.png)


